Product packaging for (R)-2-(1-Benzyl-azetidin-2-yl)-ethanol(Cat. No.:)

(R)-2-(1-Benzyl-azetidin-2-yl)-ethanol

Cat. No.: B8005687
M. Wt: 191.27 g/mol
InChI Key: TZFBCGNKWVKKQZ-GFCCVEGCSA-N
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Description

Context of Four-Membered Nitrogen Heterocycles as Strategic Synthons in Synthetic Organic Chemistry

Four-membered nitrogen-containing heterocycles, particularly azetidines, are established as versatile and strategic building blocks, or synthons, in synthetic organic chemistry. nih.govrsc.org Their utility stems from a combination of inherent ring strain and functional group compatibility. rsc.org Unlike their more stable five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine (B1206935) ring possesses significant ring strain, which makes it more reactive and susceptible to ring-opening reactions under appropriate conditions. rsc.orgbritannica.com This reactivity allows chemists to use azetidines as precursors for a variety of highly functionalized acyclic nitrogen-containing compounds. rsc.org

The importance of these heterocycles is underscored by their presence in a range of biologically active molecules and therapeutic agents. rsc.orgrsc.org Azetidines and their derivatives, such as the well-known β-lactams (2-azetidinones), are core components of important antibiotics like penicillins and cephalosporins. britannica.com The development of synthetic methods to access these strained rings is a continuing area of active research, with primary strategies including intramolecular cyclizations and cycloaddition reactions. rsc.orgrsc.org

Table 1: Comparison of Common Four-Membered Heterocycles
HeterocycleHeteroatomKey Structural FeatureSignificance in Synthesis
AzetidineNitrogen (N)Puckered conformation, significant ring strain (~25.2 kcal/mol). rsc.orgCore of many bioactive compounds; versatile synthetic intermediate. nih.govrsc.org
OxetaneOxygen (O)Nearly planar, ring strain (~24.7 kcal/mol). rsc.orgUsed as a bioisostere for carbonyl groups. rsc.org
ThietaneSulfur (S)Nearly planar, ring strain (~19.6 kcal/mol). rsc.orgComponent of some therapeutic agents. rsc.org

Stereochemical Significance of Chiral Azetidine Derivatives in Modern Synthesis

The incorporation of a defined stereochemistry into the azetidine ring, as seen in (R)-2-(1-Benzyl-azetidin-2-yl)-ethanol, is of paramount importance in modern synthesis. Chiral azetidines are not merely building blocks but are also employed as powerful tools to control the stereochemical outcome of chemical reactions. researchgate.net Their relatively rigid four-membered ring structure allows for the stereoselective functionalization of the ring itself, using the steric influence of existing substituents to direct incoming reagents. rsc.org

Derivatives of chiral azetidines, particularly those possessing amino alcohol functionalities, have been successfully developed as ligands for asymmetric catalysis. researchgate.net These ligands can coordinate to a metal center and create a chiral environment that forces a reaction to proceed with high enantioselectivity, producing one enantiomer of the product in favor of the other. This strategy is central to the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer is biologically active. Furthermore, chiral azetidine-containing motifs are of high interest for their ability to create unique three-dimensional structures in fields like protein engineering and peptide synthesis. acs.org The synthesis of such C2-substituted chiral azetidines is an area of focused research, aimed at developing general and scalable methods to access these valuable compounds. acs.org

Overview of Research Trajectories for 2-Substituted Azetidines, with Emphasis on Ethanolic Functionality

Research into 2-substituted azetidines like this compound is driven by their potential as versatile synthetic intermediates. acs.org The substituent at the C2-position is particularly significant as it can be a synthetic handle for further molecular elaboration. While many known C2-substituted azetidines are carboxylic acid derivatives, the presence of an ethanol (B145695) side chain introduces a primary alcohol functionality. acs.org This hydroxyl group is a versatile functional group in organic synthesis, readily participating in reactions such as oxidation to aldehydes or carboxylic acids, esterification, and etherification.

The specific combination of functionalities in this compound makes it a valuable precursor for more complex molecules:

The (R)-Stereocenter: Provides a source of chirality for asymmetric synthesis.

The Benzyl (B1604629) Group: Often serves as a protecting group for the nitrogen atom, which can be removed at a later synthetic stage to allow for further functionalization at the nitrogen. beilstein-journals.org

The Ethanol Side Chain: The terminal hydroxyl group provides a reactive site for chain extension or linkage to other molecular fragments.

Synthetic strategies towards such molecules often involve the diastereoselective alkylation of a chiral azetidine precursor. rsc.org For example, methods have been developed for the base-promoted α-alkylation of N-chiral auxiliary-substituted azetidine-2-carbonitriles, which can then be converted to other functional groups. rsc.org The resulting structures are key intermediates for building chiral ligands or for incorporation into larger, biologically relevant target molecules. researchgate.netacs.org

Table 2: Key Synthetic Approaches to Azetidine Rings
Synthetic MethodDescriptionTypical ReactantsReference
Intramolecular CyclizationFormation of a carbon-heteroatom bond by nucleophilic substitution, where a heteroatom attacks a γ-carbon with a leaving group.γ-Haloamines or related derivatives. rsc.orgrsc.org
Ketene-Imine Cycloaddition (Staudinger Synthesis)A [2+2] cycloaddition reaction to form a β-lactam (2-azetidinone) ring, which can be a precursor to other azetidines.A ketene (B1206846) (often generated in situ from an acyl chloride) and an imine. mdpi.com
Ring Expansion/ContractionTransformation of other heterocyclic rings (e.g., aziridines) into the four-membered azetidine ring.Substituted aziridines. medwinpublishers.com
Aza Paternò–Büchi ReactionA photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine ring.Imines and alkenes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B8005687 (R)-2-(1-Benzyl-azetidin-2-yl)-ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R)-1-benzylazetidin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-7-12-6-8-13(12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFBCGNKWVKKQZ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 2 1 Benzyl Azetidin 2 Yl Ethanol and Analogous Architectures

Direct Formation of the Azetidine (B1206935) Core

The direct construction of the azetidine ring is the most convergent approach to these architectures. Methodologies generally fall into two main categories: intramolecular cyclizations, where a linear precursor is induced to form the ring, and cycloaddition reactions, where two separate molecules combine to form the four-membered ring in a single step.

Intramolecular strategies are widely employed for azetidine synthesis, relying on the formation of a carbon-nitrogen bond to close the ring. These methods often start from readily available acyclic precursors, such as amino alcohols or amino halides.

Intramolecular N-alkylation is a classic and reliable method for forming the azetidine ring. This S_N_2 reaction involves a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule, displacing a leaving group. The success of this strategy hinges on the careful selection of the precursor and the leaving group.

Common precursors are γ-amino halides or sulfonates derived from 1,3-amino alcohols. The hydroxyl group of the amino alcohol is converted into a good leaving group, such as a mesylate, tosylate, or halide, which then undergoes intramolecular displacement by the amine. nih.govfrontiersin.org For instance, diversely substituted N-aryl-2-cyanoazetidines can be prepared in enantiomerically pure form from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a final one-pot mesylation and base-induced ring closure. organic-chemistry.org

Another powerful approach involves the reaction of primary amines with 1,3-dielectrophiles. A straightforward synthesis of various 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org A general and scalable method for producing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides as a source of chirality. Reaction with 3-chloropropanal, followed by addition of an organometallic reagent and subsequent cyclization, provides access to a wide range of chiral azetidines. acs.org

The table below summarizes representative N-alkylation strategies for azetidine synthesis.

Starting MaterialReagents and ConditionsProduct TypeYieldRef
β-Amino alcohol1. N-Arylation (Cu-cat.), 2. N-Cyanomethylation, 3. MsCl, BaseN-Aryl-2-cyanoazetidineHigh organic-chemistry.org
2-Substituted-1,3-propanediol1. Tf₂O, 2. Primary amine1,3-Disubstituted azetidineHigh organic-chemistry.org
3-Chloropropanal1. (R)- or (S)-tert-Butanesulfinamide, 2. Grignard reagent, 3. BaseChiral C2-substituted azetidine44% (over 3 steps) acs.org
Primary amineEpichlorohydrin, then in situ ring closureN-Substituted 3-hydroxyazetidineHigh thieme-connect.de

Reductive cyclization offers an alternative pathway to azetidines, often proceeding through different intermediates than N-alkylation methods. A prominent example is the reduction of azetidin-2-ones (β-lactams). β-Lactams are readily accessible via methods like the Staudinger cycloaddition (see 2.1.2.1) and can be efficiently reduced to the corresponding azetidines using powerful reducing agents like aluminum hydride (AlH₃) or borane (B79455) complexes. rsc.orgacs.org This two-step sequence of cycloaddition followed by reduction is a very common and robust strategy for accessing functionalized azetidines.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a modern and efficient reductive cyclization approach. rsc.org This method allows for the formation of the azetidine ring from picolinamide-protected amine substrates, featuring low catalyst loading and predictable selectivity. organic-chemistry.org

Another strategy involves the cyclization of epoxy amines. Lanthanide(III) triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidines in high yields. nih.govfrontiersin.org This reaction proceeds via a C3-selective epoxide opening, demonstrating high functional group tolerance. nih.govfrontiersin.org

The table below highlights key reductive cyclization approaches.

PrecursorKey Reagent(s)Product TypeYieldRef
Azetidin-2-one (B1220530)AlH₃Substituted AzetidineGood rsc.org
Picolinamide-protected aminePd(OAc)₂, oxidantSubstituted AzetidineGood organic-chemistry.orgrsc.org
cis-3,4-Epoxy amineLa(OTf)₃ (catalytic)3-Hydroxyazetidine81% nih.govfrontiersin.org
DiketoneChiral Co(II) catalyst, NaBH₄, then cyclizationC₂-Symmetrical AzetidineGood organic-chemistry.org

[2+2] Cycloaddition reactions are highly efficient for constructing four-membered rings, as they form two new bonds in a single synthetic operation. For azetidine synthesis, these methods typically involve the reaction of an imine or imine equivalent with a ketene (B1206846) or an alkene.

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is arguably the most general and widely used method for the synthesis of 2-azetidinones (β-lactams). acs.orgmdpi.comresearchgate.net These β-lactams are versatile precursors to azetidines like (R)-2-(1-Benzyl-azetidin-2-yl)-ethanol via subsequent reduction of the lactam carbonyl and other functional groups.

The reaction is highly versatile, with ketenes often generated in situ from acyl chlorides using a tertiary amine. mdpi.com The mechanism is generally accepted to proceed through a two-step pathway involving a zwitterionic intermediate, and the stereochemical outcome (cis vs. trans) can be controlled by the reaction conditions and the geometry of the imine. mdpi.comacs.org For example, the reaction of ketenes with N-silylimines has been shown to proceed via nucleophilic attack of the imine nitrogen followed by a conrotatory electrocyclization. acs.org The use of chiral auxiliaries on either the ketene or the imine allows for the asymmetric synthesis of optically active β-lactams. mdpi.com

The table below provides examples of the Staudinger reaction.

Ketene SourceImine TypeConditionsStereoselectivityRef
Acyl chloride + Et₃NAromatic IminesLow temperature- mdpi.com
Phenoxyacetyl chlorideN-Boc Imines-82 °CComplete cis-selectivity mdpi.com
Acyl chloride from (+)-car-3-eneN-(chrysen-6-yl)iminesMicrowaveHigh trans-selectivity mdpi.com
2-Benzyloxyacetyl chlorideImines from β-tetralone0 °C to rtComplete cis-selectivity mdpi.com

The aza Paternò-Büchi reaction, the photochemical [2+2] cycloaddition of an imine and an alkene, provides a direct route to the azetidine ring system. nih.govrsc.org While traditionally hampered by competing side reactions and the need for high-energy UV light, recent advancements have overcome many of these challenges. rsc.orgrsc.org

Visible-light-mediated protocols using photocatalysts, such as iridium complexes, have emerged as a powerful tool. springernature.comresearchgate.netchemrxiv.org These methods rely on triplet energy transfer to activate an imine precursor, often an oxime or a derivative like a 2-isoxazoline-3-carboxylate, which then undergoes cycloaddition with a broad range of alkenes. rsc.orgspringernature.com This approach is characterized by its mild conditions, operational simplicity, and excellent functional group tolerance. chemrxiv.org Both intermolecular and intramolecular versions of the visible-light-mediated aza Paternò-Büchi reaction have been successfully developed. nih.govspringernature.comspringernature.com

Photocatalytic dehydrogenative [2+2] cycloadditions between amines (specifically dihydroquinoxalinones) and alkenes have also been reported, providing functionalized azetidines stereoselectively under aerobic conditions. nih.gov In addition to photochemical methods, thermal [2+2] cycloadditions, for example between imines and highly reactive methylenecyclopropane (B1220202) derivatives, can also yield azetidine products. organic-chemistry.org

The table below summarizes various photochemical and thermal cycloaddition routes.

Imine/Imine PrecursorAlkeneConditionsMethodRef
2-Isoxazoline-3-carboxylateVarious alkenesVisible light, Ir(III) photocatalystIntermolecular aza Paternò-Büchi rsc.orgspringernature.com
Cyclic OximeVarious alkenesVisible light, triplet sensitizerIntermolecular aza Paternò-Büchi springernature.com
DihydroquinoxalinoneVarious alkenesVisible light, photoredox catalyst, O₂Dehydrogenative [2+2] Cycloaddition nih.gov
ImineMethylenecyclopropaneThermal or Ag-catalyzedThermal [2+2] Cycloaddition organic-chemistry.org

[2+2] Cycloaddition Strategies

Post-Cyclization Transformations for Introducing 2-Ethanolic and N-Benzylic Functionalities

A common and effective strategy for synthesizing substituted azetidines involves the initial construction of a core azetidine or azetidin-2-one ring, followed by sequential functionalization to install the desired substituents. This approach allows for modularity and access to a variety of analogs.

The reduction of the carbonyl group in azetidin-2-ones, also known as β-lactams, is a fundamental and widely used method for the synthesis of the corresponding azetidine ring system. magtech.com.cnu-tokyo.ac.jp While various reducing agents can accomplish this transformation, the choice of reagent is critical to avoid unwanted side reactions, such as ring-opening.

Hydroalanes, particularly diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄), have been identified as highly effective reagents for this purpose. acs.org The reduction mechanism typically involves the formation of a hemiaminal intermediate, which is subsequently reduced to the amine. The efficiency of the reduction can be influenced by the nature of the substituents on the β-lactam ring and the specific reaction conditions employed. For instance, a study by Ojima and Yamashita demonstrated the successful reduction of various N-substituted azetidin-2-ones to their corresponding azetidines in good to excellent yields using alane (AlH₃) or LiAlH₄. acs.org

Table 1: Reducing Agents for Azetidin-2-one Reduction

Reducing Agent Typical Conditions Observations Reference
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Ether, 0 °C to reflux Powerful, non-selective, can reduce other functional groups. acs.org
Alane (AlH₃) Generated in situ from LiAlH₄/H₂SO₄ Highly effective for β-lactam reduction. acs.org

The introduction of a benzyl (B1604629) group onto the nitrogen atom of the azetidine ring is a crucial step in the synthesis of the target compound. This is typically achieved through a standard nucleophilic substitution reaction known as N-alkylation. The secondary amine of the azetidine ring acts as a nucleophile, attacking an electrophilic benzyl source, most commonly benzyl bromide or benzyl chloride.

The reaction is generally carried out in the presence of a base to deprotonate the azetidine nitrogen, thereby increasing its nucleophilicity and neutralizing the acid byproduct formed during the reaction. acs.org Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) to alcohols. For example, the synthesis of N-benzyl azetidines has been effectively demonstrated by reacting the parent azetidine with benzyl bromide in the presence of a suitable base, leading to high yields of the desired product. acs.org

Once the N-benzylated azetidine scaffold is in place, the final key transformation is the introduction of the 2-hydroxyethyl (ethanol) group at the C2 position. A highly effective and common strategy to achieve this involves the reduction of a C2-ester functionality.

This two-step process begins with an azetidine bearing a carboxylic acid ester at the 2-position (e.g., methyl or ethyl azetidine-2-carboxylate). Such precursors are readily accessible through various synthetic routes, including cycloaddition reactions. mdpi.com The ester group can then be reduced to the corresponding primary alcohol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it efficiently reduces esters to alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The process involves the nucleophilic attack of the hydride on the ester carbonyl, followed by a second hydride addition to the intermediate aldehyde, ultimately yielding the 2-(hydroxymethyl)azetidine derivative after an aqueous workup. To obtain the target 2-ethanol group, the synthesis would start from a precursor with a two-carbon ester chain at the C2 position, such as ethyl 2-(azetidin-2-yl)acetate, which is then reduced.

Enantioselective Synthesis of this compound

Achieving the desired (R)-stereochemistry at the C2 position requires sophisticated asymmetric synthesis strategies. These methods utilize chiral information from either a catalyst or an auxiliary to control the stereochemical outcome of the reaction.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, avoiding the use of metal catalysts. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, have been successfully employed to catalyze asymmetric reactions. nih.gov For the synthesis of chiral 2-substituted azetidines, an organocatalytic asymmetric aza-Michael addition represents a plausible strategy. nih.gov

In such a hypothetical approach, a chiral organocatalyst could activate an α,β-unsaturated aldehyde to form a nucleophilic enamine intermediate. This intermediate would then react with a suitable nitrogen-containing precursor. While direct application to the synthesis of the title compound is not extensively documented, the principles of organocatalysis have been used to create chiral pyrazole (B372694) adducts with high enantiomeric excess (ee), demonstrating the potential of this methodology for constructing chiral C-N bonds. nih.gov Another approach involves the enantioselective chloroetherification of a suitable olefinic precursor, which has been used in the synthesis of other complex chiral molecules and highlights the utility of chiral catalysts in controlling stereochemistry during cyclization. nih.gov

The use of a chiral auxiliary is a classic and reliable method for inducing stereoselectivity. nih.gov In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is cleaved, yielding the enantiomerically enriched product.

A highly effective method for the synthesis of enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides. acs.org This strategy involves a three-step sequence:

Condensation: An achiral 1,3-bis-electrophile, such as 3-chloropropanal, is condensed with a chiral tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral sulfinimine.

Nucleophilic Addition & Cyclization: An organometallic reagent (R-M) is added to the sulfinimine. The chiral auxiliary directs the addition to one face of the C=N bond, establishing the new stereocenter. The resulting intermediate undergoes an intramolecular nucleophilic substitution (chloride displacement by the nitrogen anion) to form the azetidine ring with high diastereoselectivity.

Deprotection: The chiral auxiliary is cleaved from the azetidine nitrogen, typically under acidic conditions, to yield the free, enantioenriched 2-substituted azetidine. acs.org

This methodology provides a versatile platform for accessing a wide range of C2-substituted azetidines, including those with aryl, vinyl, and alkyl groups, in high stereoselectivity. acs.org The iron-based chiral auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)] has also been used to control stereochemistry in the synthesis of β-lactams, which are direct precursors to azetidines. iupac.org

Table 2: Chiral Auxiliary-Guided Synthesis of C2-Substituted Azetidines

C2-Substituent (R) Diastereomeric Ratio (d.r.) Yield (%) Reference
Phenyl >20:1 82 acs.org
2-Naphthyl >20:1 79 acs.org
Vinyl >20:1 75 acs.org

Following the formation of the enantioenriched (R)-2-substituted azetidine via a chiral auxiliary method, the N-benzylation and functional group manipulation at C2 (e.g., reduction of an ester) as described in section 2.2 can be performed to complete the synthesis of this compound.

Asymmetric Induction in Key Ring-Forming Steps

The establishment of the chiral center at the C2 position of the azetidine ring is a critical aspect of synthesizing the target compound in its desired (R)-enantiomeric form. Asymmetric induction, the preferential formation of one enantiomer or diastereomer over the other, is achieved through various strategic approaches in the ring-forming step.

One prominent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For instance, optically active α-methylbenzylamine has been successfully employed as a chiral auxiliary in the synthesis of azetidine-2-carboxylic acid, a precursor to related azetidine structures. nih.gov The synthesis involves an intramolecular alkylation to construct the azetidine ring, where the stereochemistry is directed by the chiral auxiliary. nih.gov

Another powerful method for asymmetric induction is the use of chiral catalysts. Copper-catalyzed reactions have shown significant promise in the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org For example, a highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the installation of two functional groups with the simultaneous creation of two new stereogenic centers. acs.org This method represents a significant advancement in the catalytic asymmetric synthesis of complex azetidines.

Biotransformations using whole-cell catalysts also offer a highly efficient route for asymmetric synthesis. The use of Rhodococcus erythropolis whole cells can catalyze the enantioselective transformation of racemic 1-benzylazetidine-2-carbonitriles. nih.gov This process leverages a combination of a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase to produce the corresponding (R)-azetidine-2-carboxylic acids with excellent enantiomeric excess (ee). nih.gov

The following table summarizes key methodologies for asymmetric induction in azetidine synthesis:

Methodology Key Reagent/Catalyst Typical Substrate Key Transformation Stereochemical Outcome
Chiral AuxiliaryOptically active α-methylbenzylamineAcyclic precursor with leaving groupIntramolecular AlkylationHigh diastereoselectivity
Asymmetric CatalysisCu/Bisphosphine ComplexAzetineBoryl AllylationHigh enantioselectivity
BiotransformationRhodococcus erythropolis whole cellsRacemic 1-benzylazetidine-2-carbonitrileEnantioselective hydrolysisHigh enantiomeric excess (>99.5% ee)

Stereocontrolled Synthetic Pathways

Stereocontrolled synthesis aims to produce a specific stereoisomer of a product. For this compound, this involves controlling the absolute configuration at the C2 stereocenter. Several synthetic pathways have been developed to achieve this with high fidelity.

A common approach begins with a chiral starting material, where the stereocenter is already established. For example, enantiopure L-azetidine-2-carboxylic acid can be synthesized from a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime through a zinc-mediated asymmetric addition of allylic halides. nih.gov This enantiopure acid can then be further functionalized to yield the desired alcohol.

Another strategy involves the stereospecific ring-opening of activated aziridines. A nickel-catalyzed cross-coupling of organozinc reagents with an aziridine (B145994) bearing a tethered thiophenyl group has been developed. nih.gov Subsequent activation and intramolecular cyclization lead to the formation of enantiomerically pure 2-substituted azetidines. nih.gov This method provides a versatile route to a range of chiral azetidines.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains a cornerstone for constructing the azetidin-2-one (β-lactam) ring, which can be a precursor to the desired azetidine. mdpi.com The stereochemical outcome of this reaction can be influenced by the choice of reactants and reaction conditions, often leading to specific diastereomers. mdpi.com

The table below outlines some stereocontrolled synthetic pathways:

Starting Material Key Reaction Intermediate Final Product Type
Camphor sultam derivativeZinc-mediated asymmetric additionEnantiopure L-azetidine-2-carboxylic acidChiral 2-substituted azetidines
Activated aziridineNickel-catalyzed cross-coupling2-substituted aziridineEnantiomerically pure 2-alkyl azetidines
Ketene and ImineStaudinger [2+2] Cycloadditionβ-lactam (Azetidin-2-one)Substituted azetidines

Diastereoselective Control in Azetidine Ring Synthesis

When a molecule contains more than one stereocenter, controlling the relative stereochemistry between them becomes crucial. Diastereoselective synthesis aims to produce one diastereomer in preference to others. In the context of azetidine synthesis, this is particularly relevant when substituents are present at multiple positions on the ring.

A scalable, two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been reported. acs.orgsemanticscholar.org This method relies on a kinetically controlled reaction that favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgsemanticscholar.org The reaction of N-benzyl-1-phenylethan-1-amine with a substituted oxirane derivative, followed by treatment with a strong base, yields trans-2,3-disubstituted azetidines with high diastereoselectivity. acs.orgsemanticscholar.org Quantum chemical calculations have provided insight into the origin of this selectivity, explaining the preference for the trans product based on the transition state energies. acs.org

The use of chiral tert-butanesulfinamides as chiral auxiliaries provides a three-step approach to C2-substituted azetidines with high diastereoselectivity. acs.org Condensation of the auxiliary with 3-chloropropanal, followed by organometallic addition and intramolecular cyclization, yields the azetidine product in high diastereomeric ratios. acs.org

Furthermore, the synthesis of 1,3-diamines with up to three contiguous stereogenic centers can be achieved through the diastereoselective and enantiospecific benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles. nih.gov This reaction proceeds with high diastereomeric ratios (up to >20:1). nih.gov

The following table highlights methods for achieving diastereoselective control:

Methodology Key Reactants Product Type Diastereoselectivity
Kinetically Controlled CyclizationN-benzyl-1-phenylethan-1-amine, substituted oxiranetrans-2,3-disubstituted azetidinesHigh (trans favored)
Chiral Auxiliary Directed Synthesistert-Butanesulfinamide, 3-chloropropanalC2-substituted azetidinesHigh diastereomeric ratio
Aziridine Ring-OpeningAziridine, 2-azaallyl anion1,3-diaminesup to >20:1 dr

Purification and Isolation Protocols for Enantiomerically Enriched Azetidines

The purification and isolation of the desired enantiomerically enriched azetidine from the reaction mixture is a critical final step. The choice of purification method depends on the physical and chemical properties of the target compound and any byproducts.

Column chromatography on silica (B1680970) gel is a widely used technique for the purification of azetidine derivatives. acs.orgsemanticscholar.org The choice of eluent system (e.g., ethyl acetate (B1210297) in hexane) is optimized to achieve separation of the desired product from starting materials and side products. acs.orgsemanticscholar.org

For enantiomeric separation, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool. acs.org By using a chiral stationary phase, it is possible to resolve a racemic mixture into its individual enantiomers.

In cases where a diastereomeric mixture is produced, the diastereomers can often be separated by standard chromatographic techniques due to their different physical properties. Once separated, the chiral auxiliary can be cleaved to afford the enantiomerically pure product. nih.gov

Enzymatic resolution is another effective method for obtaining enantiomerically pure compounds. For example, lipase-catalyzed preferential hydrolysis of one enantiomer of an ester derivative can be used to separate a racemic mixture. oup.com The unreacted enantiomer can then be isolated in high enantiomeric purity. oup.com

The table below summarizes common purification and isolation protocols:

Technique Principle Application
Column ChromatographySeparation based on polarity differencesGeneral purification of azetidine derivatives
Chiral HPLCSeparation of enantiomers using a chiral stationary phaseDetermination of enantiomeric excess and preparative separation
Diastereomer SeparationSeparation of diastereomers by standard chromatographyIsolation of a specific diastereomer before auxiliary cleavage
Enzymatic ResolutionEnantioselective enzymatic reactionKinetic resolution of racemic mixtures

Spectroscopic and Absolute Stereochemical Elucidation of R 2 1 Benzyl Azetidin 2 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a series of one- and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the molecular structure and defining its stereochemistry.

The ¹H-NMR spectrum provides information on the chemical environment and connectivity of protons. For (R)-2-(1-Benzyl-azetidin-2-yl)-ethanol, distinct signals are expected for the benzyl (B1604629) group, the azetidine (B1206935) ring, and the ethanol (B145695) side chain.

Benzyl Group: The aromatic protons of the benzyl group are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm, which is characteristic for a monosubstituted benzene (B151609) ring. rsc.orgchemicalbook.com The two benzylic protons (Ph-CH ₂-N) would likely resonate as a singlet or a pair of doublets (if diastereotopic) around δ 3.5-4.5 ppm. st-andrews.ac.uk

Azetidine Ring: The protons on the four-membered azetidine ring experience significant ring strain, influencing their chemical shifts. The proton at the chiral center (C2), adjacent to the ethanol group, is expected to be a multiplet around δ 3.5-4.0 ppm. The other ring protons would appear as multiplets in the δ 2.0-3.6 ppm region. amazonaws.com The coupling constants between adjacent protons (vicinal coupling) are crucial for determining the ring's conformation and the relative stereochemistry of the substituents.

Ethanol Side Chain: The two methylene (B1212753) protons of the ethanol side chain (-CH ₂-CH ₂-OH) would present as distinct multiplets. The protons adjacent to the azetidine ring would likely appear around δ 1.5-2.0 ppm, while those next to the hydroxyl group would be found around δ 3.6-3.8 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is dependent on solvent and concentration. rsc.org

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet (m)
Benzylic (Ph-CH₂)3.5 - 4.5Singlet (s) or AB quartet
Azetidine C2-H3.5 - 4.0Multiplet (m)
Azetidine Ring CH₂2.0 - 3.6Multiplets (m)
Side Chain CH₂ (adjacent to ring)1.5 - 2.0Multiplet (m)
Side Chain CH₂ (adjacent to OH)3.6 - 3.8Multiplet (m)
Hydroxyl (OH)VariableBroad Singlet (br s)

The ¹³C-NMR spectrum confirms the carbon skeleton of the molecule by showing a distinct signal for each unique carbon atom.

Benzyl Group: The aromatic carbons typically resonate in the δ 125-140 ppm range. The unsubstituted carbon (ipso-carbon) attached to the methylene group is expected around δ 138-140 ppm, with the other aromatic carbons appearing between δ 127-129 ppm. st-andrews.ac.ukchemicalbook.com The benzylic carbon (Ph-C H₂-N) signal is anticipated around δ 55-60 ppm. st-andrews.ac.uk

Azetidine Ring: The carbons of the azetidine ring are expected in the range of δ 20-70 ppm. The C2 carbon, bearing the ethanol substituent, would likely be the most downfield of the ring carbons (excluding C4 if it were a carbonyl), appearing around δ 60-70 ppm.

Ethanol Side Chain: The carbon bearing the hydroxyl group (-C H₂OH) is expected around δ 60 ppm, while the other methylene carbon would be more upfield, around δ 30-40 ppm. st-andrews.ac.uk

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon GroupPredicted Chemical Shift (δ, ppm)
Aromatic (ipso-C)138 - 140
Aromatic (CH)127 - 129
Benzylic (Ph-CH₂)55 - 60
Azetidine C260 - 70
Azetidine Ring CH₂20 - 55
Side Chain CH₂ (adjacent to ring)30 - 40
Side Chain CH₂ (adjacent to OH)~60

2D NMR experiments are essential for unambiguously assigning the signals identified in 1D spectra and for probing spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity from the C2 proton of the azetidine ring to the adjacent protons on the ring and the protons of the ethanol side chain, confirming the structure of the substituent. st-andrews.ac.ukresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s). st-andrews.ac.ukhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds. It is invaluable for connecting different fragments of the molecule. Key correlations would include those from the benzylic protons to the aromatic carbons and the azetidine ring carbons, and from the azetidine C2 proton to the carbons of the ethanol side chain. st-andrews.ac.uk

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY/ROESY would be crucial for confirming the cis or trans relationship of substituents on the azetidine ring and for establishing the three-dimensional conformation of the molecule, which is fundamental to its stereochemistry.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. rsc.org

C-H Stretch: Signals for C-H stretching from the aromatic ring are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring and side chains appear just below 3000 cm⁻¹. rsc.org

C=C Stretch: Aromatic ring C=C stretching vibrations usually result in one or more sharp bands in the 1450-1600 cm⁻¹ region. rsc.orgmdpi.com

C-O Stretch: A strong band for the C-O stretching of the primary alcohol is expected in the 1050-1150 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration of the tertiary amine within the azetidine ring would likely appear in the 1020-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 3000
Aromatic C=CC=C Stretch1450 - 1600
Alcohol C-OC-O Stretch1050 - 1150
Amine C-NC-N Stretch1020 - 1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization. For this compound (Molecular Formula: C₁₂H₁₇NO), the expected molecular weight is approximately 191.27 g/mol . vulcanchem.com

Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), the molecule would likely be observed as a protonated species [M+H]⁺ at m/z ≈ 192.28.

Fragmentation Pattern: The fragmentation pattern in MS provides clues to the molecule's structure. Key fragment ions would be expected from:

Loss of the benzyl group: A prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation [C₇H₇]⁺.

Cleavage of the ethanol side chain.

Ring-opening of the azetidine core, a characteristic fragmentation pathway for such strained rings. researchgate.net

Chiroptical Characterization Techniques

Since the molecule is chiral, chiroptical techniques are necessary to confirm its absolute stereochemistry.

Optical Rotation: Measurement of the specific rotation ([α]D) is a fundamental method for characterizing a chiral compound. For the (R)-enantiomer, a specific, reproducible value (either positive or negative) would be expected under defined conditions of concentration, solvent, and temperature. The sign and magnitude of the rotation confirm the enantiomeric purity of the sample. Chiral azetidine derivatives are often characterized by their specific rotation values. amazonaws.comrsc.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light in the infrared and UV-visible regions, respectively. By comparing the experimental VCD or ECD spectrum with spectra predicted by quantum chemical calculations for the (R) configuration, the absolute stereochemistry can be unambiguously determined.

Optical Rotation Measurement for Enantiomeric Excess Determination

Optical rotation is a fundamental chiroptical property that provides insight into the enantiomeric purity of a chiral compound. youtube.com When a solution of a single enantiomer is placed in the path of plane-polarized light, it rotates the plane of polarization by a specific angle. The magnitude and direction of this rotation are characteristic of the compound. youtube.com An "optically pure" solution, containing only one enantiomer, will exhibit a specific rotation value, while a racemic mixture, which contains equal amounts of both enantiomers, is optically inactive, showing a rotation of 0°. masterorganicchemistry.com

The enantiomeric excess (e.e.) of a sample, which quantifies the excess of one enantiomer over the other, can be determined by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer. youtube.commasterorganicchemistry.com The relationship is expressed by the formula:

Enantiomeric Excess (% e.e.) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

For this compound, the specific rotation is a critical parameter measured after its synthesis and purification to ensure the desired enantiomer has been obtained with high purity.

Table 1: Illustrative Optical Rotation Data for Enantiomeric Excess Calculation Note: The following data is illustrative as specific experimental values for this compound were not available in the searched literature. The values are based on typical measurements for similar chiral compounds.

SampleConcentration (g/100mL)Path Length (dm)Observed Rotation (°)Calculated Specific Rotation [α]Enantiomeric Excess (%)
Synthesized Batch A1.0 in CHCl₃1+X.X+Y.Y>99
Reference (Pure R-enantiomer)1.0 in CHCl₃1+Z.Z+Z.Z100

The determination of enantiomeric excess is a crucial quality control step in asymmetric synthesis, ensuring the stereochemical integrity of the final product. nih.gov

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides more detailed stereochemical information than optical rotation alone. researchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength, resulting in a unique spectral fingerprint for a given enantiomer. Enantiomers produce mirror-image CD spectra. rsc.org

For this compound, the CD spectrum is primarily influenced by the electronic transitions of the chromophores within the molecule, namely the benzyl group and the nitrogen and oxygen atoms of the azetidine ethanol moiety. The spatial arrangement of these groups dictates the sign and intensity of the Cotton effects observed in the CD spectrum.

The absolute configuration can be definitively assigned by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. nih.gov This involves computational methods, such as time-dependent density functional theory (TD-DFT), to predict the CD spectrum for a given absolute configuration. rsc.org A good correlation between the experimental and calculated spectra for the (R)-configuration would provide strong evidence for its assignment.

Table 2: Illustrative Electronic Transitions and Cotton Effects for this compound Note: This table presents hypothetical data to illustrate the expected CD spectral features. Actual values would be determined experimentally and computationally.

Wavelength (nm)Electronic TransitionSign of Cotton Effect (for R-isomer)
~260π → π* (Benzene ring)Positive
~210n → σ* (N-atom)Negative

The combination of experimental CD data with quantum chemical calculations offers a reliable, non-destructive method for the assignment of absolute configuration, especially for molecules that are difficult to crystallize. nih.gov

X-ray Crystallography of Derivatives for Definitive Structural Assignment

While spectroscopic methods provide strong evidence for the absolute configuration, X-ray crystallography of a single crystal provides the most unambiguous and definitive structural determination. mdpi.com This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a molecule, including the absolute stereochemistry.

However, obtaining suitable single crystals of the parent compound, this compound, which may be an oil or a low-melting solid, can be challenging. researchgate.net A common strategy to overcome this is to synthesize a crystalline derivative. By reacting the hydroxyl group or the tertiary amine with a suitable reagent, a new compound with a higher propensity for crystallization can be formed. The choice of the derivatizing agent is crucial and often involves reagents that introduce rigid or polar functional groups.

For instance, the hydroxyl group could be esterified with an aromatic acid, or the azetidine nitrogen could be quaternized. If the derivatizing agent also contains a heavy atom, it can facilitate the determination of the absolute configuration using anomalous dispersion effects.

Once a suitable crystal of the derivative is obtained and analyzed by X-ray diffraction, the absolute configuration of the entire molecule, including the stereocenter of the original azetidine ring, can be unequivocally established. masterorganicchemistry.comrsc.org This crystallographic data then serves as the ultimate proof, validating the assignments made by spectroscopic methods.

Chemical Transformations and Reactivity Profiles of the R 2 1 Benzyl Azetidin 2 Yl Ethanol Scaffold

Reactivity of the Azetidine (B1206935) Ring System

The considerable ring strain inherent in the azetidine ring, estimated to be around 26 kcal/mol, is a primary driver of its reactivity. vulcanchem.com This strain makes the ring susceptible to cleavage under various conditions, a characteristic that can be harnessed for the synthesis of more complex acyclic and heterocyclic structures. beilstein-journals.orgrsc.org

Nucleophilic Ring-Opening Pathways

The azetidine ring of N-benzyl-substituted azetidines can undergo nucleophilic ring-opening, particularly after activation of the nitrogen atom. rsc.org This activation is often achieved through quaternization of the nitrogen, forming an azetidinium salt, which significantly enhances the electrophilicity of the ring carbons. nih.govgoogle.com The subsequent attack by a nucleophile leads to the cleavage of a carbon-nitrogen bond, resulting in the formation of a functionalized linear amine. nih.gov The regioselectivity of this ring-opening is influenced by the substitution pattern on the azetidine ring. nih.gov

Common nucleophiles employed in these reactions include halides, which can lead to the formation of haloamines. researchgate.net For instance, the reaction of azetidinium salts with halide ions can produce tertiary alkyl halides. researchgate.net The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes.

Electrophilic Transformations of the Nitrogen Atom

The nitrogen atom of the azetidine ring, being a secondary amine, possesses a lone pair of electrons, rendering it nucleophilic. rsc.org This allows for a variety of electrophilic transformations. One of the most common reactions is N-alkylation, which can be achieved using alkyl halides. For instance, N-((S)-1-phenylethyl)azetidine-2-carbonitrile can be alkylated with benzyl (B1604629) bromide in the presence of a strong base like lithium diisopropylamide (LDA). rsc.org

Furthermore, the nitrogen can be acylated or protected with various protecting groups. The N-Boc (tert-butyloxycarbonyl) group is a common protecting group used in azetidine chemistry, which can be introduced using di-tert-butyl dicarbonate. nih.gov This protection modifies the reactivity of the nitrogen and can direct subsequent reactions to other parts of the molecule. The nitrogen atom can also coordinate to Lewis acids, which can activate the ring towards other transformations. rsc.org

Transformations of the 2-Ethanolic Side Chain

The 2-ethanolic side chain of (R)-2-(1-Benzyl-azetidin-2-yl)-ethanol offers a versatile handle for a range of chemical modifications, allowing for the introduction of diverse functional groups.

Oxidation Reactions of the Hydroxyl Group

The primary hydroxyl group of the ethanolic side chain can be oxidized to afford either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. solubilityofthings.com Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Collins' reagent (CrO3-pyridine complex), are typically employed for the selective oxidation of primary alcohols to aldehydes. imperial.ac.uk These reactions are generally carried out in non-aqueous environments to prevent over-oxidation. imperial.ac.uk

For the conversion to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones' reagent (CrO3/H2SO4/acetone) are required. solubilityofthings.comimperial.ac.uk Catalytic methods using reagents like tetrapropylammonium (B79313) perruthenate (TPAP) with a co-oxidant such as N-methylmorpholine-N-oxide (NMO) offer a milder and more environmentally friendly alternative for alcohol oxidation. imperial.ac.uk

ReagentProductConditions
Pyridinium chlorochromate (PCC)AldehydeNon-aqueous solvent
Collins' reagent (CrO3-pyridine)AldehydeNon-aqueous solvent
Potassium permanganate (KMnO4)Carboxylic acidAqueous, basic
Jones' reagent (CrO3/H2SO4)Carboxylic acidAcetone
TPAP/NMOAldehyde or KetoneCatalytic, mild

Derivatization via Esterification and Etherification

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives to form esters. solubilityofthings.com This can be achieved through various methods, including Fischer esterification with a carboxylic acid under acidic catalysis, or reaction with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. researchgate.net Enzymatic esterification, for example using lipases like Novozym 435, offers a mild and selective alternative for synthesizing esters. medcraveonline.commedcraveonline.comnih.gov Transesterification, reacting the alcohol with an existing ester in the presence of a catalyst, is another viable method. researchgate.net

Etherification, the formation of an ether linkage, can be accomplished through Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Reaction TypeReagentsProduct
Fischer EsterificationCarboxylic acid, Acid catalystEster
AcylationAcyl chloride/anhydride, BaseEster
Enzymatic EsterificationCarboxylic acid, LipaseEster
TransesterificationEster, CatalystEster
Williamson Ether SynthesisBase, Alkyl halideEther

Functional Group Interconversions on the Carbon Chain

The hydroxyl group can be converted into other functional groups through a variety of interconversion reactions. ub.edu A common strategy is to first convert the alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. vanderbilt.edu This sulfonate ester can then be displaced by a wide range of nucleophiles in an SN2 reaction. vanderbilt.edu

For instance, reaction with sodium iodide can yield the corresponding iodoalkane, while displacement with sodium azide (B81097) provides an entry to alkyl azides. vanderbilt.edu These azides can subsequently be reduced to primary amines. Nitriles can be introduced by displacement with cyanide salts. vanderbilt.edu These transformations significantly expand the synthetic utility of the this compound scaffold, allowing for the creation of a diverse library of derivatives.

Initial Functional GroupReagentsIntermediateNucleophileFinal Product
AlcoholTsCl, pyridineTosylateNaIIodoalkane
AlcoholMsCl, Et3NMesylateNaN3Alkyl azide
AlcoholTsCl, pyridineTosylateKCNNitrile

Reactivity of the N-Benzylic Substituent

The benzyl group attached to the nitrogen atom of the azetidine ring is a common protecting group in organic synthesis and also serves as a point for further functionalization.

Deprotection and N-Functionalization Strategies

The removal of the N-benzyl group is a critical step in many synthetic routes to create a secondary amine for subsequent reactions. A standard and widely used method for this debenzylation is catalytic hydrogenation. organic-chemistry.org This process typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, which cleaves the benzyl group, yielding the corresponding N-unsubstituted azetidine and toluene (B28343) as a byproduct. organic-chemistry.org For molecules containing functional groups that are sensitive to hydrogenation, alternative methods such as using a hydrogen transfer reagent like 1,4-cyclohexadiene (B1204751) can be employed to control the availability of hydrogen. organic-chemistry.org

Once deprotected, the resulting secondary amine on the azetidine ring can undergo a variety of N-functionalization reactions. These reactions are essential for building molecular diversity and introducing desired properties into the final compound. For instance, the secondary amine can be alkylated, acylated, or used in coupling reactions to introduce a wide range of substituents.

Reaction Type Reagents and Conditions Product Type
N-DebenzylationH₂, Pd/CSecondary Amine
N-AlkylationAlkyl halide, BaseTertiary Amine
N-AcylationAcyl chloride or Anhydride, BaseAmide

Aromatic Ring Modifications

While direct modification of the benzyl group's aromatic ring while it is attached to the this compound scaffold is less commonly reported, the principles of electrophilic aromatic substitution can be applied. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation or acylation could potentially introduce substituents onto the phenyl ring. However, the reaction conditions for such transformations must be carefully chosen to avoid side reactions involving the azetidine ring or the hydroxyl group.

Ring Expansion Reactions of the Azetidine Nucleus

The significant ring strain inherent in the four-membered azetidine ring makes it susceptible to ring expansion reactions, providing a valuable route to larger, more complex heterocyclic systems. rsc.org

Azetidine to Pyrrolidine (B122466) Ring Expansions

The expansion of the azetidine ring to a five-membered pyrrolidine ring is a well-documented transformation. bohrium.com This process is often driven by the formation of an intermediate bicyclic azetidinium ion. bohrium.com The subsequent nucleophilic attack on this intermediate leads to the cleavage of one of the bonds in the original azetidine ring, resulting in the formation of a larger, more stable pyrrolidine ring. bohrium.com The regioselectivity of the nucleophilic attack can be influenced by the substituents on the azetidine ring and the nature of the nucleophile. researchgate.net Another approach involves the generation of an azetidinium ylide, which can then undergo a bohrium.comnih.gov-shift to furnish the ring-expanded pyrrolidine product. nih.gov

Azetidine to Azepane Ring Expansions

The expansion of an azetidine ring to a seven-membered azepane ring is also a known transformation, although it often competes with the formation of five-membered pyrrolidines. bohrium.comresearchgate.net The key to selectively forming azepanes lies in controlling the regioselectivity of the nucleophilic attack on a bicyclic azetidinium intermediate. bohrium.com By carefully choosing the starting materials, substituents, and reaction conditions, it is possible to favor the formation of the seven-membered ring over the five-membered one. researchgate.net For instance, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azoniabicyclo[3.2.0]heptane intermediate, which can then be opened by various nucleophiles to yield a mixture of pyrrolidines and azepanes. researchgate.net

Mechanistic Insights into Ring Expansion Processes

The ring expansion of azetidines, whether to pyrrolidines or azepanes, generally proceeds through the formation of a strained bicyclic azetidinium ion intermediate. bohrium.comresearchgate.net The formation of this intermediate is typically achieved by intramolecular N-alkylation. Once formed, this bicyclic system is highly reactive and susceptible to nucleophilic attack.

Mechanistic Elucidation of Key Synthetic and Transformation Pathways Involving the R 2 1 Benzyl Azetidin 2 Yl Ethanol Framework

Detailed Reaction Mechanism Probing

The formation of the 2-substituted azetidine (B1206935) ring, a core feature of (R)-2-(1-Benzyl-azetidin-2-yl)-ethanol, is often achieved through an intramolecular cyclization reaction. A prevalent synthetic route involves the treatment of N-substituted benzylamines with substituted oxiranes, such as epichlorohydrin, to form an N-benzylaminomethyloxirane precursor. acs.orgresearchgate.net This precursor undergoes a base-mediated ring closure.

Quantum chemical investigations have been instrumental in probing the mechanism of this key cyclization step. acs.orgresearchgate.net The reaction proceeds via an intramolecular S_N2-type mechanism. Following the deprotonation of the precursor by a strong base, the resulting anion attacks one of the electrophilic carbon atoms of the oxirane ring. Computational studies, focusing on model substrates, have shown that the reaction is under kinetic control, where the formation of the four-membered azetidine ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net This regioselectivity is a direct consequence of the transition state energetics, aligning with the empirical principles known as Baldwin's Rules. The calculations reveal that the transition state leading to the azetidine product has a lower activation energy than the one leading to the five-membered ring alternative. acs.orgresearchgate.net

Further mechanistic detail can be gleaned from studies on related transformations. For instance, chemoenzymatic syntheses using coupled enzyme systems, such as formate (B1220265) dehydrogenase and alcohol dehydrogenase, allow for highly specific isotopic labeling. nih.gov The analysis of kinetic isotope effects (KIEs) in such systems can verify the stereospecificity of hydride transfer and confirm the absence of isotopic contamination, providing a powerful tool for probing reaction pathways with high precision. nih.gov

Role of Catalyst-Substrate Interactions in Stereocontrol

Achieving the specific (R)-configuration at the C2 position of the azetidine ring requires precise stereocontrol, which is heavily reliant on catalyst-substrate interactions. In modern asymmetric synthesis, several strategies are employed to this end.

Chiral Metal Catalysis: Inspired by analogous transformations like alkene aziridination, catalyst systems involving metals such as rhodium can be used to create a defined chiral environment. nih.govacs.org In these systems, achiral metal complexes, like a rhodium(II,II) paddlewheel complex, are paired with chiral cations derived from cinchona alkaloids (e.g., dihydroquinidine). nih.govacs.org These chiral cations form a pocket around the catalytic center. Substrate-directing groups, such as a hydroxyl group on the reacting molecule, can form non-covalent interactions (e.g., hydrogen bonds) with the catalyst assembly. nih.gov This interaction orients the substrate in a specific conformation, exposing one face of the molecule to the reactive center and thereby directing the stereochemical outcome of the ring-closure with high enantioselectivity. nih.gov This approach can also govern site-selectivity in molecules with multiple reactive sites, a characteristic feature of substrate-directed catalysis. acs.org

Biocatalysis: Enzymes represent another class of highly effective chiral catalysts. Ketoreductases (KREDs), for example, can perform highly enantioselective reductions of precursor molecules. researchgate.net In a dynamic kinetic resolution (DKR) process, a prochiral precursor is converted into a single enantiomer of the desired chiral alcohol. The remarkable selectivity of enzymes stems from the precise positioning of the substrate within the active site through a network of interactions. By selecting the appropriate KRED, either the (R) or (S) enantiomer of a product can be synthesized with excellent enantiomeric excess. researchgate.net This principle can be applied to generate chiral precursors for the synthesis of this compound or for transformations of the final molecule itself.

The table below summarizes catalyst systems and their role in achieving stereocontrol in related heterocyclic syntheses.

Catalyst SystemPrinciple of StereocontrolTypical OutcomeReference
Rh₂(A)₂ + Chiral Cation (e.g., DHQD-derived)Formation of a defined chiral pocket by the cation; substrate orientation via non-covalent interactions with directing groups.High enantioselectivity (e.g., >90% ee) and site-selectivity in aziridination. nih.govacs.org
Ketoreductases (KREDs)Precise substrate binding in the enzyme's chiral active site.Excellent enantiomeric excess (>98% ee) in the reduction of carbonyls to alcohols. researchgate.net
CoBr₂ + Bisoxazoline (BOX) LigandAsymmetric C-C bond formation via distal stereocontrol provided by the chiral ligand.High efficiency and enantioselectivity in the alkylation of pyrrolidines. researchgate.net

Identification and Characterization of Reaction Intermediates

In the base-mediated synthesis of 2-arylazetidines from N-benzylaminomethyloxirane precursors, the key reactive species is a deprotonated intermediate. acs.orgresearchgate.net The reaction is initiated by a strong superbase, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR), which selectively deprotonates the precursor. acs.org Quantum chemical studies indicate that deprotonation occurs at the benzylic position, creating a carbanion. acs.orgresearchgate.net This specific intermediate is crucial as the subsequent intramolecular nucleophilic attack by this carbanion on the oxirane ring leads exclusively to the formation of the azetidine product, preventing the formation of alternative cyclic structures. acs.org

The characterization of these transient intermediates is often indirect, relying on computational modeling and analysis of the final products. Spectroscopic methods like ROESY and NOESY NMR are used on the isolated product to confirm the relative stereochemistry of the substituents on the azetidine ring. acs.org For instance, the observation of a trans geometry between the substituents at the C2 and C3 positions provides experimental validation for the proposed reaction pathway and the geometry of the transition state arising from the key intermediate. acs.org

The table below outlines the key species involved in the mechanistic pathway.

SpeciesDescriptionRole in MechanismMethod of Study/Characterization
N-benzylaminomethyloxiraneThe starting precursor for the cyclization reaction.Undergoes deprotonation to form the reactive intermediate.Synthesis and purification; standard spectroscopic analysis (NMR, MS).
Deprotonated Intermediate (Anion)A carbanion formed at the benzylic position by a strong base.The key nucleophile in the intramolecular S_N2 ring-closure step.Quantum chemical calculations (DFT); inferred from product structure.
Transition State (TS)The highest energy point on the reaction coordinate for ring closure.Determines the kinetic favorability of azetidine vs. pyrrolidine formation and the stereochemical outcome.Quantum chemical calculations (locating TS structures, calculating activation energies).
trans-2,3-disubstituted AzetidineThe final, kinetically favored product.Stable product of the reaction pathway.NMR spectroscopy (¹H, ROESY, NOESY) to confirm trans stereochemistry. acs.org

Kinetic and Thermodynamic Aspects of Azetidine Formation and Reactivity

The synthesis of the azetidine ring is a classic example of a kinetically controlled reaction. acs.orgresearchgate.net While the formation of a five-membered pyrrolidine ring would be the thermodynamically more favorable outcome, the reaction conditions are tailored to favor the formation of the strained four-membered ring. acs.org

Kinetic Control: Computational studies have quantified the energy differences between the various possible transition states. The Gibbs free energy of activation (ΔG‡) for the formation of the trans-azetidine product is significantly lower than that for the corresponding five-membered pyrrolidine. acs.orgresearchgate.net The energy difference between the transition states leading to the trans- and cis-azetidine products is approximately 10 kJ/mol, which is sufficient to ensure high diastereoselectivity at the low temperatures (-78 °C) typically used in the reaction. acs.org

Thermodynamic Considerations: The azetidine ring possesses significant ring strain (approximately 26 kcal/mol or 109 kJ/mol), which makes it thermodynamically less stable than its five-membered and six-membered cyclic amine counterparts. vulcanchem.com Quantum chemical calculations confirm this, showing that the four-membered azetidine derivatives are thermodynamically less stable than the corresponding five-membered pyrrolidine isomers. researchgate.net For example, the energy difference between isomeric azetidine and pyrrolidine products can be substantial, with the azetidine being higher in energy by 60-80 kJ/mol. researchgate.net This inherent strain is a key factor in the reactivity of the this compound framework, making the ring susceptible to cleavage and further functionalization.

The following table presents comparative energetic data for the formation of azetidine versus pyrrolidine rings based on a model system. researchgate.net

ParameterPathwayValue (kJ/mol)Implication
Activation Energy (ΔG‡)Formation of trans-AzetidineLowestKinetically favored pathway. acs.orgresearchgate.net
Formation of PyrrolidineHigherKinetically disfavored. acs.orgresearchgate.net
Product Stability (Relative Energy)trans-AzetidineHigher Energy (+63.0)Thermodynamically unfavorable product. researchgate.net
trans-PyrrolidineLower Energy (Reference)Thermodynamically favorable product. researchgate.net

Applications of R 2 1 Benzyl Azetidin 2 Yl Ethanol and Its Derivatives in Advanced Organic Synthesis

As Chiral Building Blocks in Asymmetric Synthesis

(R)-2-(1-Benzyl-azetidin-2-yl)-ethanol is a significant chiral building block, a class of molecules that serve as valuable intermediates in the synthesis of natural products and pharmaceuticals. The inherent chirality and the presence of multiple reactive sites—the secondary amine, the hydroxyl group, and the strained four-membered ring—make this compound a powerful tool for introducing stereocenters in a controlled manner.

Azetidines, as a class, are prized building blocks for creating nitrogen-containing compounds such as amino acids, alkaloids, and chiral ligands. rsc.org The rigidity of the four-membered ring, when compared to five- or six-membered rings, facilitates stereoselective functionalization by leveraging the steric influence of existing substituents. rsc.org The (S)-configuration at the C2 position of the azetidine (B1206935) ring in the enantiomeric counterpart of the title compound is crucial for its interaction with biological targets, a principle that applies directly to the (R)-enantiomer in asymmetric synthesis. vulcanchem.com

The utility of such chiral precursors is rooted in the fact that most biological targets are chiral, necessitating a strict stereochemical match for effective drug-receptor interactions. Chiral amines and alcohols, both functionalities present in this compound, are key intermediates in the synthesis of chiral drugs. The synthesis of chiral building blocks is often achieved through methods like enzymatic resolution or asymmetric catalysis, which underscores the value of having a readily available, enantiomerically pure starting material like the title compound. nih.gov

Table 1: Key Features of this compound as a Chiral Building Block

Feature Description Synthetic Advantage
Defined Stereocenter Possesses a fixed (R)-configuration at the C2 position of the azetidine ring. vulcanchem.com Enables the transfer of chirality to new molecules, controlling the stereochemical outcome of reactions.
Rigid Scaffold The four-membered azetidine ring is conformationally restricted. rsc.org Allows for predictable, stereoselective transformations on the ring. rsc.org
Multiple Functional Groups Contains a secondary amine (part of the ring), a benzyl (B1604629) protecting group, and a primary alcohol. vulcanchem.com Offers multiple points for chemical modification and further elaboration into more complex structures.

| Ring Strain | The azetidine ring possesses significant strain energy (~26 kcal/mol). vulcanchem.comvulcanchem.com | Enhances reactivity for nucleophilic ring-opening or ring-expansion reactions, providing access to diverse molecular frameworks. rsc.orgnih.gov |

Integration into Complex Molecular Scaffolds and Natural Product Synthesis

The unique structural attributes of this compound and its derivatives make them ideal for constructing complex molecular frameworks, including those found in natural products and biologically active molecules. The strained azetidine ring can be selectively opened or expanded, a strategy known as the "beta-lactam synthon method" in related compounds, to generate diverse and highly functionalized acyclic or larger heterocyclic structures. nih.govresearchgate.net This approach provides access to target molecules that may lack the original azetidine ring but benefit from the stereochemistry and functionality it installed. nih.gov

Azetidines serve as precursors for alkaloids and other bioactive compounds. rsc.org For instance, synthetic strategies have been developed to convert functionalized azetidines into more complex heterocyclic systems like indolizidines, which form the core of many natural alkaloids. nih.gov A retrosynthetic analysis might envision a complex target like the secophenanthroindolizidine alkaloid tylohirsuticine being accessible from a chiral pyrrolidine (B122466) or indolizidine intermediate, which in turn could be synthesized from a chiral azetidine precursor through ring expansion or rearrangement methodologies. nih.gov

Furthermore, the related azetidin-2-one (B1220530) (β-lactam) ring system has been famously employed as a key synthon in the total synthesis of complex natural products like Taxol. researchgate.net A protected 3-hydroxy-β-lactam can serve as a synthetic equivalent for the phenylisoserine (B1258129) side chain, highlighting the potential of small, strained nitrogen heterocycles to act as compact and reactive handles for introducing key structural motifs into large, intricate molecules. researchgate.net

Utility as Non-Natural Amino Acid Mimetics and Peptidomimetics

This compound is a valuable scaffold for the design of non-natural amino acid mimetics and peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and increased potency. qub.ac.uk

The azetidine ring is a key component in this context. For example, L-azetidine-2-carboxylic acid, a non-proteinogenic amino acid (npAA), is known for its structural similarity to L-proline. nih.gov This similarity allows it to be mistakenly incorporated into proteins in place of proline, demonstrating the azetidine ring's ability to act as a proline bioisostere. nih.gov This mimicry can be used intentionally in drug design to create conformationally constrained peptide analogs. The rigid four-membered ring of an azetidine derivative, when incorporated into a peptide backbone, can induce specific secondary structures or turns, which are crucial for binding to protein targets. rsc.orgresearchgate.net

The development of peptidomimetics often involves modifying the peptide backbone to restrict its conformation, and the inclusion of cyclic structures is a common strategy. qub.ac.uknih.gov this compound, after modification of its alcohol and nitrogen functionalities, can be viewed as a constrained analog of an amino alcohol or a dipeptide segment. Such building blocks are instrumental in creating molecules that can inhibit protein-protein interactions (PPIs), which are often mediated by specific peptide sequences like α-helices. nih.gov

Table 2: Comparison of Azetidine Ring and Proline in Peptidomimetic Design

Feature Proline Azetidine-based Mimetic Implication in Peptidomimetics
Ring Size 5-membered (pyrrolidine) 4-membered (azetidine) The smaller, more strained azetidine ring imposes greater conformational constraints on the peptide backbone.
Conformational Flexibility Relatively rigid, restricts φ angle Highly rigid and planar. rsc.org Provides a tool to lock a peptide into a specific bioactive conformation, potentially increasing binding affinity and selectivity.

| Bioisosterism | Natural amino acid | Can act as a proline mimic. nih.gov | Allows for the substitution of proline to enhance stability or modulate biological activity. |

Development of Novel Ligands for Catalysis

The search for new, effective ligands is a cornerstone of progress in transition metal catalysis. chemscene.com Chiral ligands are particularly important for asymmetric catalysis, where the goal is to produce one enantiomer of a product selectively. This compound possesses the key features required for a successful chiral ligand: a stereochemically defined scaffold, and heteroatoms capable of coordinating to a metal center.

Azetidines are recognized as valuable building blocks for the synthesis of chiral ligands and organocatalysts. rsc.org The nitrogen atom of the azetidine ring and the oxygen atom of the ethanol (B145695) side chain in the title compound can act as a bidentate chelating system. The chiral center adjacent to these coordinating atoms can effectively transfer stereochemical information to the catalytic center, influencing the stereochemical outcome of a catalyzed reaction.

Contribution to New Methodologies in Heterocyclic Chemistry

Strained heterocycles are powerful tools for the development of novel synthetic methodologies. umich.edu The high ring strain of the azetidine core in this compound makes it susceptible to selective ring-opening and ring-expansion reactions, providing synthetic routes to other important classes of heterocycles and functionalized amines. rsc.orgvulcanchem.com

Upon activation of the ring nitrogen, the azetidine can undergo nucleophilic attack to yield highly functionalized, linear amine derivatives. rsc.org Alternatively, rearrangements can be induced to expand the four-membered ring into larger, five- or six-membered heterocycles. For example, methods have been developed for the one-carbon ring expansion of related aziridines to azetidines, and similar principles can be applied to expand azetidines to pyrrolidines. researchgate.net

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for forming the related azetidin-2-one (β-lactam) ring. mdpi.comuobabylon.edu.iq The chemistry of these strained rings has been extensively explored, leading to what is known as the "β-lactam synthon method," where the predictable cleavage of the ring is used to access a wide array of acyclic and heterocyclic products. nih.govresearchgate.net By analogy, this compound can serve as a synthon in methodologies aimed at synthesizing substituted pyrrolidines, piperidines, or complex acyclic amines, contributing to the ever-expanding toolbox of modern heterocyclic chemistry. rdd.edu.iq

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